molecular formula C23H23NO3 B340470 2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B340470
M. Wt: 361.4 g/mol
InChI Key: KUKBSHVJLPOOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

2-[4-(2,3-dimethylphenoxy)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C23H23NO3/c1-13-4-3-5-19(14(13)2)27-18-10-8-17(9-11-18)24-22(25)20-15-6-7-16(12-15)21(20)23(24)26/h3-5,8-11,15-16,20-21H,6-7,12H2,1-2H3

InChI Key

KUKBSHVJLPOOSH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O)C

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(2,3-dimethylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart from similar compounds is its unique structural features, such as the presence of the dimethylphenoxy group and the hexahydro-1H-4,7-methanoisoindole core.

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